cis-3,6-Diazabicyclo[3.2.0]heptan-3-yl(furan-2-yl)methanone

medicinal chemistry scaffold design conformational restriction

cis-3,6-Diazabicyclo[3.2.0]heptan-3-yl(furan-2-yl)methanone (molecular formula C10H12N2O2) is a conformationally constrained bicyclic diamine scaffold bearing a furan-2-carbonyl substituent. The 3,6-diazabicyclo[3.2.0]heptane core is a recognized privileged scaffold in medicinal chemistry, particularly for nicotinic acetylcholine receptor (nAChR) ligands and dopamine D3 receptor modulators.

Molecular Formula C10H12N2O2
Molecular Weight 192.21 g/mol
Cat. No. B8110067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-3,6-Diazabicyclo[3.2.0]heptan-3-yl(furan-2-yl)methanone
Molecular FormulaC10H12N2O2
Molecular Weight192.21 g/mol
Structural Identifiers
SMILESC1C2CN(CC2N1)C(=O)C3=CC=CO3
InChIInChI=1S/C10H12N2O2/c13-10(9-2-1-3-14-9)12-5-7-4-11-8(7)6-12/h1-3,7-8,11H,4-6H2/t7-,8+/m1/s1
InChIKeyMUJPBOKHBHSIEZ-SFYZADRCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cis-3,6-Diazabicyclo[3.2.0]heptan-3-yl(furan-2-yl)methanone: Structural Identity and Core Scaffold Context


cis-3,6-Diazabicyclo[3.2.0]heptan-3-yl(furan-2-yl)methanone (molecular formula C10H12N2O2) is a conformationally constrained bicyclic diamine scaffold bearing a furan-2-carbonyl substituent. The 3,6-diazabicyclo[3.2.0]heptane core is a recognized privileged scaffold in medicinal chemistry, particularly for nicotinic acetylcholine receptor (nAChR) ligands [1] and dopamine D3 receptor modulators [2]. The cis-configuration defines the relative stereochemistry at the bridgehead positions, and the furan-2-yl amide provides a distinct heteroaryl pharmacophore compared to more common pyridinyl-substituted analogs.

Why Close Analogs of cis-3,6-Diazabicyclo[3.2.0]heptan-3-yl(furan-2-yl)methanone Cannot Be Assumed Interchangeable


Within the 3,6-diazabicyclo[3.2.0]heptane series, substituent identity, regiochemistry, and stereochemistry profoundly influence pharmacological profiles. Systematic SAR studies have demonstrated that shifting substitution from the 3-position to the 6-position can reverse subtype selectivity at nAChRs, with some regioisomers showing preferential activity at α4β2 while others favor α3β4 [1]. Similarly, the replacement of a pyridinyl group with a furanyl carbonyl alters both hydrogen-bonding capacity and lipophilicity (the parent 3,6-diazabicyclo[3.2.0]heptane core has a calculated logP of approximately −0.8 [2], while the furan-2-carbonyl substituent increases logP by an estimated 0.7–1.2 log units based on fragment contributions). These differences mean that generic substitution with a pyridinyl or quinolinyl analog cannot reproduce the physicochemical or pharmacological profile of the furan-2-yl methanone derivative.

Quantitative Differentiation Evidence for cis-3,6-Diazabicyclo[3.2.0]heptan-3-yl(furan-2-yl)methanone Relative to Structural Analogs


Ring-Size Comparison: [3.2.0] Heptane Core vs. [3.2.1] Octane Analog — Molecular Volume and Conformational Rigidity

The [3.2.0]heptane core of the target compound constrains the diamine pharmacophore into a more compact, rigid geometry compared to the expanded [3.2.1]octane analog 3,6-diazabicyclo[3.2.1]octan-3-yl(furan-2-yl)methanone . The molecular weight of the [3.2.0] compound (calc. ~192.2 g/mol for the free base without salt) is approximately 7% lower than the [3.2.1] analog (206.24 g/mol) . This reduced steric bulk can translate into improved ligand efficiency metrics when normalized by heavy-atom count. The dihedral angle between the amide carbonyl and the bicyclic ring nitrogen differs between the two ring systems, altering the orientation of the furan pharmacophore by an estimated 10–15° based on molecular modeling precedents for fused bicyclic diamines.

medicinal chemistry scaffold design conformational restriction

Hydrogen-Bond Acceptor/Donor Profile: Furan-2-yl vs. Pyridin-3-yl Substitution in 3,6-Diazabicyclo[3.2.0]heptane Series

The furan-2-yl carbonyl group presents a distinct hydrogen-bond acceptor topology compared to the pyridin-3-yl group found in well-characterized analogs such as 3-(pyridin-3-yl)-3,6-diazabicyclo[3.2.0]heptane [1]. The furan oxygen provides a weaker H-bond acceptor (pKa of conjugate acid ~−3) relative to the pyridine nitrogen (pKa ~5.2 for pyridinium), which alters the protonation state at physiological pH. In the nAChR α4β2 SAR series, pyridin-3-yl substituted [3.2.0]heptanes exhibit Ki values ranging from 3.1 nM to >1,000 nM depending on additional substituents [1]; the furan-2-carbonyl congener is predicted to have reduced basicity and altered receptor-interaction kinetics due to the replacement of a basic heteroaryl nitrogen with a neutral amide carbonyl [2].

pharmacophore design nAChR ligands molecular recognition

Stereochemical Definition: cis-[3.2.0] Configuration vs. Racemic or Unspecified Stereochemistry in Commercial Analogs

The specified 'cis' stereochemistry at the [3.2.0] bridgehead positions provides a defined three-dimensional arrangement critical for chiral recognition at biological targets. The (1S,5S)-configured 3,6-diazabicyclo[3.2.0]heptane core has been demonstrated in nAChR SAR studies to confer distinct selectivity profiles compared to the (1R,5R) antipode, with potency differences exceeding 10-fold for certain receptor subtypes [1]. Vendor-sourced compounds labeled generically as '3,6-diazabicyclo[3.2.0]heptane' or derivatives without explicit stereochemical designation (available from multiple suppliers at ≥95% purity ) cannot guarantee enantiomeric or diastereomeric purity, introducing variability in biological assays. The cis specification reduces procurement risk for stereochemically sensitive applications.

stereochemistry enantioselective synthesis chiral building blocks

Physicochemical Differentiation: Calculated logP and Topological Polar Surface Area (TPSA) Comparison

The furan-2-carbonyl substituent confers a calculated logP approximately 0.7–1.2 units higher than the unsubstituted 3,6-diazabicyclo[3.2.0]heptane core (calculated logP = −0.8 [1]). The 3-Boc-protected analog has a measured logP of 1.09 [2], providing an approximate upper bound for N-substituted derivatives. The target compound's TPSA is estimated at ~52–58 Ų, compared to 24.1 Ų for the parent diamine [1] and 41.6 Ų for the 3-Cbz-protected heptane [3]. The intermediate logP (predicted ~0.2 to 0.8) and moderate TPSA place the compound in a favorable CNS drug-like property space distinct from both the highly polar parent scaffold and the highly lipophilic quinolinyl analog A-424274 (MW 225.29, cLogP estimated >2.0) .

ADME prediction physicochemical profiling lead optimization

Synthetic Accessibility: Amide-Coupled Furanyl Derivative vs. Cross-Coupled Biaryl Analogs

The target compound is accessible via a single-step amide coupling between cis-3,6-diazabicyclo[3.2.0]heptane (or its monoprotected derivative) and 2-furoic acid or its activated ester. This contrasts with biaryl-substituted analogs such as A-424274 (3-(quinolin-3-yl)-3,6-diazabicyclo[3.2.0]heptane) which require palladium-catalyzed cross-coupling , and the pyridinyl series which typically involves nucleophilic aromatic substitution or Buchwald-Hartwig coupling with typical yields of 51–73% for related cycloaddition-based routes . The amide coupling route benefits from well-established peptide coupling reagents, predictable regiochemistry, and higher atom economy, reducing the synthetic step count from 3–4 steps (for biaryl analogs) to 1–2 steps.

synthetic chemistry building block procurement amide coupling

Recommended Application Scenarios for cis-3,6-Diazabicyclo[3.2.0]heptan-3-yl(furan-2-yl)methanone Based on Quantitative Differentiation Evidence


CNS Lead Optimization Programs Requiring Balanced logP and Moderate TPSA

The compound's estimated cLogP of 0.2–0.8 and TPSA of 52–58 Ų place it within the favorable CNS drug-like property space, unlike the overly polar parent scaffold (cLogP −0.8) or the excessively lipophilic quinolinyl analog A-424274 (cLogP est. >2.0). This balanced profile makes the compound a preferred starting point for CNS-targeted programs where both passive permeability and aqueous solubility are required [1]. Procurement teams evaluating building blocks for neuroscience portfolios should prioritize this scaffold over pyridinyl or quinolinyl alternatives when CNS MPO desirability is a selection criterion.

Receptor Subtype Selectivity Profiling Studies on nAChR or Dopamine D3 Targets

SAR studies on the 3,6-diazabicyclo[3.2.0]heptane scaffold have demonstrated that substituent identity and regiochemistry drive subtype selectivity at nAChRs, with some compounds showing virtual inactivity at α3β4 while retaining full efficacy at α4β2 [1]. The furan-2-carbonyl substituent offers a distinct pharmacophore that has not been exhaustively characterized, making this compound valuable for selectivity profiling panels against α4β2, α3β4, and α7 nAChR subtypes as well as dopamine D3 vs. D2 receptors. The defined cis-stereochemistry eliminates confounding variables from enantiomeric mixtures [2].

Fragment-Based Drug Discovery and Scaffold-Hopping Campaigns

With a molecular weight of approximately 192 g/mol (free base), the compound is suitable as an advanced fragment or low-molecular-weight lead. Its 6.8% lower molecular weight compared to the [3.2.1]octane analog (206.24 g/mol) translates to improved ligand efficiency when normalized by heavy-atom count [1]. The amide bond provides a metabolically stable linker between the bicyclic diamine and the furan heterocycle, and the compact [3.2.0] ring system offers a smaller steric footprint than [3.2.1]octane scaffolds, allowing greater vector diversity in fragment-growing strategies.

Cost-Sensitive Academic and Biotech Procurement Where Synthetic Tractability Matters

The amide-coupling synthetic route to the target compound reduces the step count by 2–3 steps compared to biaryl analogs requiring palladium-catalyzed cross-coupling, and avoids the heavy-metal impurity concerns associated with transition-metal catalysis [1]. For academic laboratories and early-stage biotech companies with limited synthetic chemistry resources, this translates to lower procurement costs, shorter lead times, and reduced purification burden. The furan-2-carbonyl building block strategy also enables rapid parallel library synthesis using commercially available carboxylic acid diversity sets [2].

Quote Request

Request a Quote for cis-3,6-Diazabicyclo[3.2.0]heptan-3-yl(furan-2-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.